molecular formula C28H44O2 B1247607 Calicoferol C

Calicoferol C

Cat. No. B1247607
M. Wt: 412.6 g/mol
InChI Key: GKFHBWBDOADOEV-HFOUWSASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calicoferol C is a natural product found in Muricella with data available.

Scientific Research Applications

Antiviral and Cytotoxic Properties

Calicoferol C is a compound isolated from a gorgonian of the genus Muricella. Research has shown that this compound exhibits potent antiviral activity and brine-shrimp lethality. Such findings suggest potential applications in antiviral therapies or as a biological assay tool for toxicity studies. This aligns with similar research on secosteroids from the same genus, where Calicoferols were noted for significant cytotoxicity and inhibitory activity against phospholipase A2 (PLA2), indicating their potential as anticancer or anti-inflammatory agents (Seo, Shin, & Song, 1995); (Seo, Cho, Chung, Lee, & Shin, 1998).

Chemical Synthesis for Research

The chemical synthesis of this compound has been a topic of study, indicating its relevance in medicinal chemistry and drug development. The first total synthesis of (-)-calicoferol B, closely related to this compound, has been documented, which is crucial for understanding its structure and potential modifications for therapeutic use (Taber, Jiang, Chen, Zhang, & Campbell, 2002).

properties

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-5-ol

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)7-8-21(5)25-13-14-26-24(27(30)15-16-28(25,26)6)12-10-22-17-23(29)11-9-20(22)4/h9,11,17-18,21,24-27,29-30H,3,7-8,10,12-16H2,1-2,4-6H3/t21-,24+,25-,26+,27-,28-/m1/s1

InChI Key

GKFHBWBDOADOEV-HFOUWSASSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@H]2O)C)[C@H](C)CCC(=C)C(C)C

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2O)C)C(C)CCC(=C)C(C)C

synonyms

calicoferol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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